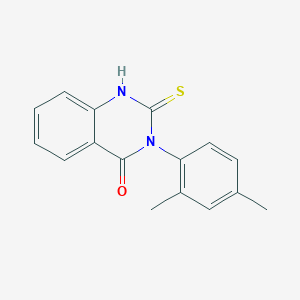

3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are an important class of compounds due to their wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties, as well as their potential use in the treatment of various diseases .

Synthesis Analysis

Quinazolinone derivatives are typically synthesized through various methods, including microwave-assisted synthesis, which is known for its rapid and efficient production of these compounds . The starting materials for the synthesis of quinazolinone derivatives often include aniline or 2-aminobenzophenones, which undergo reactions with different aldehydes, ketones, or isatins to form the desired quinazolinone structure . The synthesis process can be optimized to enhance the yield and selectivity of the desired compound .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by spectroscopic methods such as FTIR, NMR, and X-ray diffraction techniques . These methods provide detailed information about the molecular geometry, stability, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity. Density functional theory (DFT) calculations are also employed to predict and confirm the molecular structure and properties .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including condensation with hydrazine hydrate to form triazoloquinazolinones, or with isatins to form spiro compounds . These reactions can lead to the formation of a wide array of quinazolinone-based structures with potential pharmacological activities. The reactivity of these compounds can be further modified by introducing different substituents on the quinazolinone core .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups and substituents can significantly affect these properties. The antimicrobial and antiviral activities of these compounds are often evaluated through in vitro assays, which help in determining their efficacy and potential therapeutic index . The physicochemical properties are also studied using computational methods like DFT to understand the electronic structure and reactivity of the molecules .

Scientific Research Applications

-

Structural Studies of 2-(2,4-Dimethyl-phenyl)-2H-benzotriazole

- Application: This compound has been synthesized and its structure studied by multinuclear NMR in solution and in the solid state .

- Method: The compound was synthesized in a three-step procedure starting from 2,4-dimethyl-N-(2-nitrophenyl)benzamide via a 5-(2,4-dimethylphenyl)-1-(2-nitrophenyl)-1H-tetrazole intermediate .

- Results: X-ray diffraction analysis allowed to establish the molecular conformation around the single bond connecting the two aromatic systems .

properties

IUPAC Name |

3-(2,4-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-7-8-14(11(2)9-10)18-15(19)12-5-3-4-6-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZJTXHVFMJNKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355540 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one | |

CAS RN |

22458-49-7 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)